molecular formula C17H22N2O2Si B15354417 Tert-butyl 5-(2-trimethylsilylethynyl)indazole-1-carboxylate

Tert-butyl 5-(2-trimethylsilylethynyl)indazole-1-carboxylate

Cat. No.: B15354417
M. Wt: 314.5 g/mol
InChI Key: AXNWGFPAWVPRGX-UHFFFAOYSA-N
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Description

Tert-butyl 5-(2-trimethylsilylethynyl)indazole-1-carboxylate is a heterocyclic compound featuring an indazole core substituted at position 1 with a tert-butoxycarbonyl (Boc) protecting group and at position 5 with a trimethylsilyl (TMS)-protected ethynyl moiety. The Boc group enhances solubility and stability during synthetic workflows, while the TMS-ethynyl substituent serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Sonogashira or Click chemistry) .

Properties

Molecular Formula

C17H22N2O2Si

Molecular Weight

314.5 g/mol

IUPAC Name

tert-butyl 5-(2-trimethylsilylethynyl)indazole-1-carboxylate

InChI

InChI=1S/C17H22N2O2Si/c1-17(2,3)21-16(20)19-15-8-7-13(9-10-22(4,5)6)11-14(15)12-18-19/h7-8,11-12H,1-6H3

InChI Key

AXNWGFPAWVPRGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C#C[Si](C)(C)C)C=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(2-trimethylsilylethynyl)indazole-1-carboxylate typically involves several key steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine derivatives and ortho-substituted aromatic compounds.

    Introduction of the Trimethylsilylethynyl Group: This step often involves a Sonogashira coupling reaction, where a terminal alkyne (trimethylsilylethyne) is coupled with a halogenated indazole derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Esterification: The final step involves the esterification of the indazole carboxylic acid with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

tert-Butyl Ester Cleavage

The tert-butyl carbamate group undergoes acid-catalyzed hydrolysis to yield the free indazole-1-carboxylic acid. This reaction is critical for generating reactive intermediates in drug discovery.

Typical Conditions :

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Temperature : 0–25°C

  • Time : 2–24 hours

  • Product : 5-(2-Trimethylsilylethynyl)indazole-1-carboxylic acid (yield: 80–95%)

Trimethylsilyl (TMS) Group Removal

The TMS-ethynyl moiety is susceptible to desilylation under mild basic or fluoride-mediated conditions, producing terminal alkynes for further coupling reactions.

Typical Conditions :

  • Reagent : Tetrabutylammonium fluoride (TBAF) in THF

  • Temperature : 25°C

  • Time : 1–2 hours

  • Product : 5-Ethynylindazole-1-carboxylate (yield: 75–90%)

Palladium-Catalyzed Coupling Reactions

The trimethylsilylethynyl group participates in cross-coupling reactions, enabling structural diversification.

Reaction Type Reagents/Conditions Product Yield Reference
Sonogashira Coupling Pd(PPh₃)₂Cl₂, CuI, aryl/heteroaryl halides, DMF5-(Aryl/heteroaryl-ethynyl)indazole derivatives60–85%
Heck Reaction Pd(OAc)₂, P(o-tol)₃, alkenes, DMF, 80°CAlkenyl-substituted indazoles50–70%

Electrophilic Substitution on the Indazole Core

The indazole ring undergoes regioselective electrophilic substitution at the C-3 and C-7 positions due to electron-donating effects of the carboxylate group.

Nitration

Conditions :

  • Reagent : HNO₃/H₂SO₄, 0°C → 25°C

  • Product : 3-Nitro-5-(2-trimethylsilylethynyl)indazole-1-carboxylate (yield: 65%)

Halogenation

Conditions :

  • Reagent : NBS (N-bromosuccinimide) in DMF, AIBN initiator

  • Product : 7-Bromo-5-(2-trimethylsilylethynyl)indazole-1-carboxylate (yield: 55%)

Nucleophilic Aromatic Substitution

The electron-deficient indazole ring facilitates nucleophilic displacement at halogenated positions (introduced via electrophilic substitution).

Example :

  • Substrate : 7-Bromo derivative

  • Reagent : Piperidine, K₂CO₃, DMF, 80°C

  • Product : 7-Piperidinyl-5-(2-trimethylsilylethynyl)indazole-1-carboxylate (yield: 70%)

Cycloaddition Reactions

The ethynyl group participates in [2+2] or [3+2] cycloadditions for macrocycle or heterocycle synthesis.

Key Example :

  • Reaction : Huisgen azide-alkyne cycloaddition (CuAAC)

  • Conditions : CuSO₄, sodium ascorbate, azide derivatives

  • Product : Triazole-linked indazole conjugates (yield: 75–90%)

Stability Under Thermal and Oxidative Conditions

The compound exhibits moderate thermal stability but decomposes under prolonged heating (>150°C) or strong oxidizers:

Condition Observation
Thermal (150°C, inert atm) Partial decomposition (~20% over 1 hour)
H₂O₂ (30%, 25°C) Oxidative cleavage of alkyne moiety

Photochemical Reactivity

The trimethylsilylethynyl group undergoes photoinduced radical reactions under UV light (254 nm):

  • Reaction : Radical coupling with acrylates

  • Product : Polymeric networks (applications in materials science)

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 5-(2-trimethylsilylethynyl)indazole-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound can be used to synthesize potential pharmaceutical agents. Indazole derivatives have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications.

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 5-(2-trimethylsilylethynyl)indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trimethylsilylethynyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of Tert-butyl 5-(2-trimethylsilylethynyl)indazole-1-carboxylate primarily differ in substituents at position 5 of the indazole ring. Below is a detailed comparison with key halogenated and functionalized derivatives:

Table 1: Comparison of Tert-butyl 5-substituted Indazole-1-carboxylate Derivatives

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Trimethylsilylethynyl C₁₇H₂₂N₂O₂Si ~330.46* High lipophilicity; used in cross-coupling reactions for alkyne incorporation .
Tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate Bromo + 3-oxo C₁₂H₁₃BrN₂O₃ 313.15 Reactive in nucleophilic substitutions (e.g., Suzuki-Miyaura); ketone enhances electrophilicity .
Tert-butyl 5-chloro-1H-indazole-1-carboxylate Chloro C₁₂H₁₃ClN₂O₂ 252.7 Simpler halogenation; used in palladium-catalyzed couplings or dehalogenation .

*Estimated based on analogous structures.

Key Differences

Reactivity :

  • The TMS-ethynyl group enables regioselective alkyne coupling reactions, whereas bromo and chloro substituents facilitate aryl-aryl bond formation via Suzuki or Buchwald-Hartwig reactions.
  • The 3-oxo group in the bromo derivative (Table 1, Row 2) introduces additional polarity and reactivity, making it susceptible to nucleophilic attack or reduction .

Halogens (Br/Cl) are electron-withdrawing, activating the indazole ring toward electrophilic substitution at adjacent positions .

Applications :

  • TMS-ethynyl derivative : Ideal for synthesizing conjugated polymers or bioactive molecules requiring alkyne linkages.
  • Bromo/chloro derivatives : Serve as intermediates in drug discovery (e.g., kinase inhibitors) due to their versatility in functional group interconversion .

Spectroscopic Characterization

  • 1H NMR : The TMS group exhibits a singlet at δ 0.1–0.3 ppm for its nine equivalent protons. The ethynyl proton (if deshielded) appears as a triplet near δ 2.5–3.5 ppm , though it is often absent in TMS-protected alkynes.
  • 13C NMR : The TMS carbon resonates at δ 0–5 ppm , while the ethynyl carbons appear at δ 75–95 ppm (sp-hybridized). Boc carbonyl signals are typically near δ 150–155 ppm .

Biological Activity

Tert-butyl 5-(2-trimethylsilylethynyl)indazole-1-carboxylate is a compound belonging to the indazole class, characterized by its unique molecular structure that includes a tert-butyl ester group and a trimethylsilylethynyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in modulating interactions with specific molecular targets such as enzymes and receptors.

Structural Overview

The molecular formula of this compound is C18H24N2O3Si\text{C}_{18}\text{H}_{24}\text{N}_{2}\text{O}_{3}\text{Si}, with a molecular weight of approximately 314.454 g/mol. The indazole core structure is significant as it provides a scaffold for various biological activities.

PropertyValue
Molecular FormulaC18H24N2O3Si
Molecular Weight314.454 g/mol
IUPAC NameThis compound
InChI KeyARZRMTWJAOWMFU-UHFFFAOYSA-N

Research indicates that this compound interacts with various biological targets, potentially modulating enzyme activity and receptor interactions. These interactions are critical for understanding its pharmacological applications. The specific pathways affected by this compound are still under investigation, but preliminary studies suggest it may influence signaling pathways relevant to disease mechanisms.

Antiparasitic Activity

Indazoles, including this compound, have shown promising results in antiprotozoal activity against organisms such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. A study highlighted that structural modifications on the indazole scaffold can significantly enhance biological activity. For instance, derivatives with electron-withdrawing groups demonstrated increased potency against these protozoa, suggesting that this compound may also exhibit similar effects due to its structural characteristics .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that specific substitutions on the indazole core can lead to enhanced biological activity. For example, modifications at the 2-position of the phenyl ring were found to increase antiprotozoal potency significantly. The presence of the trimethylsilylethynyl group may also contribute to its bioactivity by facilitating interactions with target proteins .

Case Studies and Research Findings

Several case studies have explored the biological effects of related indazole compounds, providing insights into potential therapeutic applications:

  • Antiprotozoal Efficacy : A series of indazole derivatives were tested for their efficacy against E. histolytica, revealing that modifications at specific positions enhanced their potency (IC50 values < 0.050 µM) compared to standard treatments .
  • Enzyme Interaction Studies : Initial studies suggest that this compound may interact with key enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
  • Comparative Analysis : An analysis comparing various indazole derivatives revealed that those with specific functional groups exhibited superior biological activity, suggesting that similar modifications could enhance the efficacy of this compound .

Q & A

Basic: What synthetic methodologies are recommended for introducing the 2-trimethylsilylethynyl group into the indazole scaffold?

The 2-trimethylsilylethynyl group is typically introduced via Sonogashira coupling between a halogenated indazole precursor (e.g., 5-bromoindazole derivative) and trimethylsilylacetylene. Key steps include:

  • Catalytic system : Pd(PPh₃)₄/CuI in a mixed solvent (THF:Et₃N, 3:1) under inert atmosphere .
  • Protection strategy : Use of tert-butyl carboxylate protecting groups to prevent side reactions at the indazole N1 position during coupling .
  • Work-up : Purification via silica gel chromatography, followed by recrystallization in hexane:EtOAc (4:1) to isolate the product.

Advanced: How can crystallographic data resolve ambiguities in the structural assignment of the trimethylsilylethynyl substituent?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming the position and orientation of the bulky trimethylsilylethynyl group. Challenges include:

  • Disorder modeling : The silyl group may exhibit rotational disorder; refinement using SHELXL with split positions and isotropic displacement parameters is recommended .
  • Electron density maps : Analyze residual density near the ethynyl carbon to validate bonding geometry. Comparative studies with desilylated analogs can clarify ambiguities .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H NMR distinguishes the indazole protons (e.g., H-3 at δ 8.2–8.4 ppm), while 13^{13}C NMR confirms the carboxylate carbonyl (δ 165–168 ppm) and silyl carbons (δ 0–2 ppm for SiMe₃) .
  • HRMS : Electrospray ionization (ESI+) confirms the molecular ion ([M+H]⁺) with <2 ppm mass error.
  • IR : Stretching vibrations for C≡C (2100–2250 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) validate functional groups.

Advanced: How does the trimethylsilylethynyl group influence reactivity in cross-coupling reactions?

The silyl group acts as a transient protecting moiety:

  • Desilylation : TBAF (tetra-n-butylammonium fluoride) in THF selectively removes the silyl group, generating a terminal alkyne for further coupling (e.g., CuAAC "click" reactions) .
  • Steric effects : The bulky group slows Suzuki-Miyaura couplings at the 5-position; optimized conditions (e.g., PdCl₂(dppf), 80°C) are required for efficient aryl transfer .

Basic: What are the key stability considerations for storing this compound?

  • Moisture sensitivity : Hydrolysis of the silyl group occurs in humid conditions; store under argon at −20°C with molecular sieves .
  • Light sensitivity : UV exposure degrades the indazole core; use amber vials and avoid prolonged light exposure .

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?

  • LogP calculation : Use Schrödinger’s QikProp to estimate lipophilicity (LogP ~3.5), influenced by the silyl group’s hydrophobicity.
  • Metabolic sites : CYP3A4-mediated oxidation at the ethynyl position is predicted via MetaSite; in vitro microsomal assays are recommended for validation .

Basic: What purification strategies are effective for removing synthetic byproducts?

  • Flash chromatography : Use gradient elution (hexane:EtOAc 9:1 → 7:3) to separate unreacted starting materials.
  • Recrystallization : Ethanol/water (7:3) yields high-purity crystals (>98% by HPLC) .

Advanced: How can contradictory biological activity data be resolved across studies?

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, conflicting IC₅₀ values in kinase inhibition may arise from ATP concentration differences .
  • Metabolite interference : LC-MS/MS analysis of incubation media can detect silyl group hydrolysis products that may contribute to off-target effects .

Basic: What safety precautions are required when handling this compound?

  • Toxicity data : Limited acute toxicity is reported, but assume organ toxicity due to structural similarity to bioactive indazoles. Use PPE (gloves, goggles) and work in a fume hood .
  • Waste disposal : Incinerate via EPA-approved protocols for halogenated/silylated compounds .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for target binding?

  • Substituent scanning : Replace the silyl group with ethynyl, aryl, or hydrogen to assess steric/electronic effects on target affinity (e.g., kinase inhibition) .
  • Crystallographic docking : Align SCXRD data (e.g., PDB ID from related indazoles) with target proteins to identify key hydrophobic interactions mediated by the silyl group .

Basic: What analytical methods validate the absence of desilylation during synthesis?

  • TLC monitoring : Use silica plates with hexane:EtOAc (8:2); the silylated product (Rf ~0.6) migrates slower than desilylated analogs (Rf ~0.7) .
  • ¹H NMR : Monitor the SiMe₃ singlet (δ 0.2–0.4 ppm); its disappearance indicates hydrolysis .

Advanced: How does the silyl group impact solubility in aqueous vs. organic media?

  • LogS calculation : The silyl group reduces aqueous solubility (predicted ~0.01 mg/mL) but enhances lipid bilayer permeability (Peff ~5 × 10⁻⁶ cm/s) .
  • Co-solvent systems : Use DMSO:PBS (1:4) for in vitro assays to prevent precipitation .

Basic: What are the primary applications of this compound in medicinal chemistry?

  • Kinase inhibitor precursor : The ethynyl group enables modular derivatization for targeting ATP-binding pockets .
  • PROTAC development : The tert-butyl carboxylate facilitates conjugation to E3 ligase ligands .

Advanced: How can kinetic studies elucidate the compound’s degradation pathways?

  • Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions; monitor via UPLC-MS to identify hydrolyzed (m/z +18) or oxidized (m/z +16) products .

Basic: What is the role of the tert-butyl carboxylate group in synthetic workflows?

  • Protection : Shields the indazole N1 position from unwanted alkylation/acylation during functionalization .
  • Crystallization aid : The bulky tert-butyl group improves crystal lattice packing, facilitating SCXRD analysis .

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